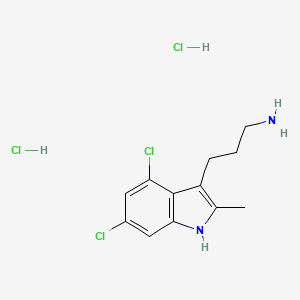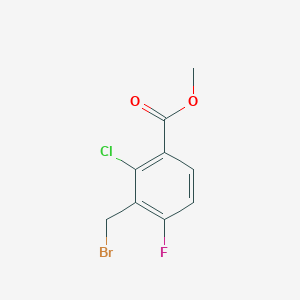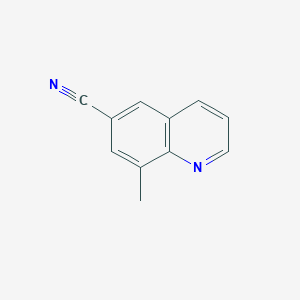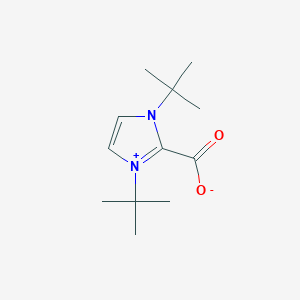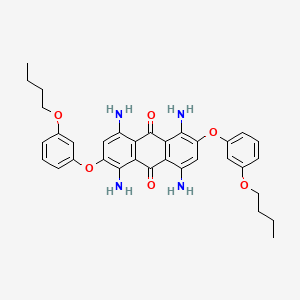
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes multiple amino and butoxyphenoxy groups attached to an anthracene-9,10-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Anthracene-9,10-dione Core: The synthesis begins with the preparation of the anthracene-9,10-dione core. This can be achieved through the oxidation of anthracene using reagents such as nitric acid or potassium dichromate.
Introduction of Amino Groups: The next step involves the introduction of amino groups at the 1,4,5,8 positions. This can be accomplished through nitration followed by reduction using reagents like tin and hydrochloric acid.
Attachment of Butoxyphenoxy Groups: Finally, the butoxyphenoxy groups are introduced at the 2,6 positions through a nucleophilic substitution reaction using appropriate phenol derivatives and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The key steps include:
Oxidation of Anthracene: Conducted in large reactors with controlled temperature and pressure to ensure complete conversion.
Nitration and Reduction: Performed in sequence with careful monitoring of reaction conditions to achieve high yields.
Nucleophilic Substitution: Carried out in large vessels with efficient mixing to ensure uniform product formation.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The amino and butoxyphenoxy groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, acidic or basic conditions.
Substitution: Alkyl halides, phenol derivatives, basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can:
Interact with DNA: Binding to DNA and interfering with its replication and transcription processes, which is crucial for its potential anticancer activity.
Generate Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death, which is another mechanism for its anticancer effects.
Fluorescent Properties: Its unique structure allows it to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe in biological studies.
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione: Similar structure but with ethyl groups instead of butoxy groups, leading to different solubility and reactivity.
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Different substitution pattern, affecting its chemical and physical properties.
1,4,5,8-Tetranitronaphthalene: Different core structure (naphthalene instead of anthracene), leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of butoxyphenoxy groups, which impart unique chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
88600-19-5 |
|---|---|
Formule moléculaire |
C34H36N4O6 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-13-41-19-9-7-11-21(15-19)43-25-17-23(35)27-29(31(25)37)33(39)28-24(36)18-26(32(38)30(28)34(27)40)44-22-12-8-10-20(16-22)42-14-6-4-2/h7-12,15-18H,3-6,13-14,35-38H2,1-2H3 |
Clé InChI |
QGGPQJWISQZRNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)OCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



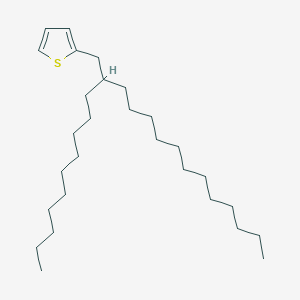
![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
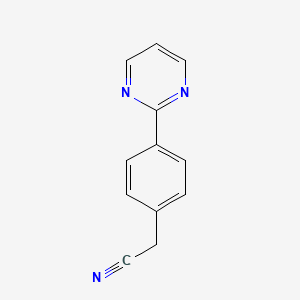

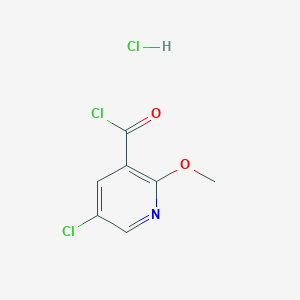
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
